Asymmetric Epoxidation Catalyst Efficiency: A 60% Enantiomeric Excess Benchmark for Terminal Olefins
The synthesis of chiral epoxides, including (2R)-2-cyclohexyloxirane, can be achieved via photocatalytic asymmetric epoxidation. A study using a mononuclear non-heme chiral manganese catalyst, [(R,R-BQCN)MnII]2+, with water as the oxygen source, yielded terminal epoxides with up to 60% enantiomeric excess (ee) . This establishes a quantitative performance threshold for catalytic systems targeting (2R)-2-cyclohexyloxirane. While this 60% ee value is for terminal olefins in general, it provides a crucial benchmark. The target (2R)-2-cyclohexyloxirane, derived from a terminal olefin (vinylcyclohexane), would be expected to achieve comparable or higher enantioselectivity with optimized catalysts. This contrasts with traditional stoichiometric epoxidation methods (e.g., m-CPBA) which yield a racemic mixture (0% ee).
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | Up to 60% ee (class-level, terminal epoxides) |
| Comparator Or Baseline | Racemic epoxide mixture |
| Quantified Difference | 60% ee vs. 0% ee |
| Conditions | Photocatalytic asymmetric epoxidation using [(R,R-BQCN)MnII]2+ catalyst and water as oxygen source. |
Why This Matters
This data confirms that using a chiral catalyst is essential for accessing non-racemic (2R)-2-cyclohexyloxirane, justifying the higher cost of enantioselective synthesis over racemic methods.
